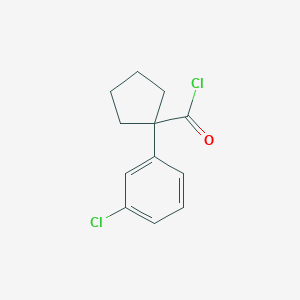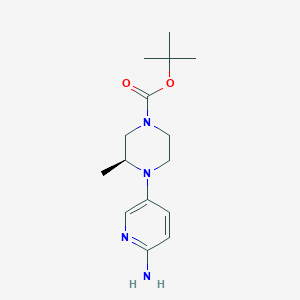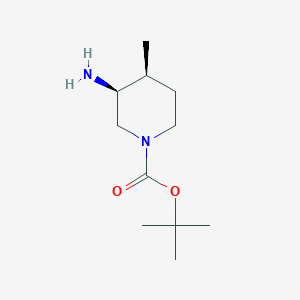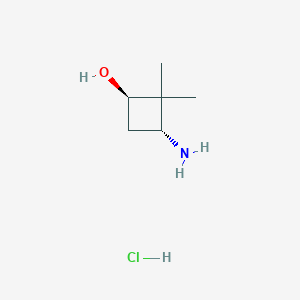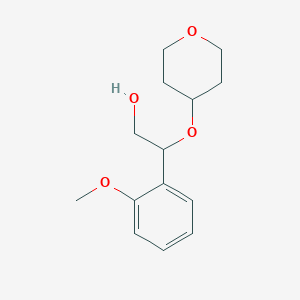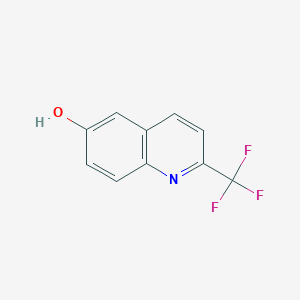
2-(Trifluoromethyl)quinolin-6-ol
Overview
Description
2-(Trifluoromethyl)quinolin-6-ol is a fluorinated quinoline derivative Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties
Mechanism of Action
Mode of Action
Quinoline derivatives have been known to exhibit a wide variety of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and antibacterial activity . The specific interactions of 2-(Trifluoromethyl)quinolin-6-ol with its targets and the resulting changes are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the iodocyclization of trifluoromethyl propargyl imines with iodine and iodine monochloride . This reaction proceeds under mild conditions and yields highly substituted 2-trifluoromethyl-3-iodoquinolines.
Another approach involves the nucleophilic displacement of fluorine atoms in polyfluorinated quinolines. This method utilizes cross-coupling reactions and synthesis based on organometallic compounds . The reaction conditions for these methods are generally mild and environmentally friendly.
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)quinolin-6-ol may involve large-scale synthesis using the aforementioned methods. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
Scientific Research Applications
2-(Trifluoromethyl)quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antimalarial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Agriculture: Fluorinated quinolines are used as agrochemicals due to their ability to inhibit the growth of pests and pathogens.
Materials Science: The compound is used in the synthesis of liquid crystals and dyes, contributing to advancements in electronic and optical materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-(Trifluoromethyl)quinolin-6-ol, known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, which also target DNA gyrase and topoisomerase IV.
Mefloquine: An antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability. This modification allows for improved pharmacokinetic properties and a broader spectrum of applications compared to other quinoline derivatives .
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-4-1-6-5-7(15)2-3-8(6)14-9/h1-5,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDBLBNOBVJWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



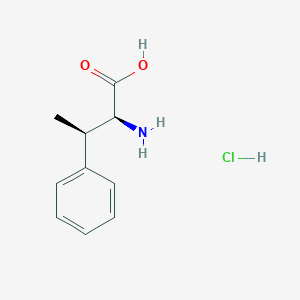
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)
